molecular formula C34H48Cl2O2 B8066581 (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate

(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate

Cat. No.: B8066581
M. Wt: 559.6 g/mol
InChI Key: XWKMJYHOFLQTEI-ASUILVIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate is a synthetically modified sterol derivative of significant interest in biochemical and pharmacological research. This compound belongs to a class of molecules designed to probe and modulate the vitamin D receptor (VDR) pathway, a critical signaling system regulating calcium homeostasis, cell proliferation, and immune function Source . The structural motif of the 2,3-dichlorobenzoate ester on the sterol backbone is a key feature that can impart antagonist or agonist properties, allowing researchers to selectively inhibit or activate VDR-mediated gene transcription to study its complex biological roles Source . Its primary research value lies in its utility as a chemical tool for dissecting the molecular mechanisms of nuclear receptor action, investigating receptor-ligand interactions through binding assays, and exploring potential therapeutic applications in diseases like psoriasis, cancer, and osteoporosis. This high-purity compound is intended for use in in vitro cell-based assays and biochemical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,3-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48Cl2O2/c1-21(2)8-6-9-22(3)27-14-15-28-25-13-12-23-20-24(38-32(37)26-10-7-11-30(35)31(26)36)16-18-33(23,4)29(25)17-19-34(27,28)5/h7,10-12,21-22,24-25,27-29H,6,8-9,13-20H2,1-5H3/t22-,24?,25+,27-,28+,29+,33+,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKMJYHOFLQTEI-ASUILVIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C(=CC=C5)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C5=C(C(=CC=C5)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Structure Assembly

The steroidal cyclopenta[a]phenanthrene skeleton is typically derived from natural precursors such as hydrocortisone (1 ) or prednisolone, which provide the foundational stereochemistry at C-8, C-9, C-10, C-13, and C-14. A critical step involves the protection of hydroxyl groups to prevent undesired side reactions during subsequent functionalization. For instance, the 17α- and 21-hydroxyl groups of hydrocortisone are protected as a bismethylene dioxyether (41 ) using formaldehyde and concentrated HCl in chloroform. Concurrently, the 3-keto group is converted to a cyclic ketal (42 ), which shifts the 4,5-double bond to the 5,6-position, enabling selective epoxidation with m-chloroperbenzoic acid (mCPBA) to yield a 1:1 mixture of α- and β-epoxides (43 ).

Introduction of the C-17 (R)-6-Methylheptan-2-yl Side Chain

The introduction of the branched C-17 side chain necessitates stereoselective alkylation. A reported strategy involves the nucleophilic ring-opening of the α-epoxide (43 ) with a Grignard reagent derived from (R)-6-methylheptan-2-yl magnesium bromide. This reaction proceeds via a stereospecific attack at the less hindered carbon of the epoxide, installing the desired (R)-configuration at C-17. Subsequent oxidation of the terminal alkene in the side chain using RhCl₃-NaIO₄ in acetone-water selectively generates a carboxylic acid intermediate, which is esterified to yield the final C-17 substituent.

Stereochemical Control and Oxidation State Adjustments

The C-6 hydroxyl group, introduced via diastereoselective oxidation of a γ,δ-unsaturated ketone under oxygen atmosphere, is dehydrated using Burgess reagent to form a Δ⁵,⁶ double bond. Chemo- and diastereoselective dihydroxylation of this olefin with AD-mix-α installs vicinal diols at C-7 and C-11 with a 5:1 dr, confirmed via X-ray crystallography of a derivative. Allylic oxidation at C-8 using SeO₂ in the presence of a tert-butyldimethylsilyl (TBS)-protected primary alcohol achieves selective C–H functionalization, yielding an allylic alcohol that undergoes Mitsunobu inversion with butyric acid to set the C-8 stereochemistry.

Synthesis of 2,3-Dichlorobenzoic Acid

Halogenation Strategies

2,3-Dichlorobenzoic acid is synthesized via directed ortho-metallation of benzoic acid derivatives. A patent-pending method for trihalobenzaldehyde synthesis provides a adaptable template. Treatment of 1,2,4-trichlorobenzene with n-butyllithium in tetrahydrofuran (THF) at -60°C generates a lithiated intermediate, which reacts with dimethylformamide (DMF) to yield 2,3,5-trichlorobenzaldehyde. Adapting this protocol, 2,3-dichlorobenzoic acid is obtained by oxidizing 2,3-dichlorobenzaldehyde (synthesized via partial dehalogenation) with KMnO₄ in acidic conditions, achieving >90% purity after recrystallization.

Alternative Routes via Sandmeyer Reaction

An alternative approach involves the diazotization of 2,3-diaminobenzoic acid followed by treatment with CuCl in HCl, introducing chlorine atoms at the 2- and 3-positions. This method, however, suffers from moderate yields (50–60%) due to competing side reactions, necessitating careful control of reaction temperature and stoichiometry.

Esterification at the C-3 Position

Activation of 2,3-Dichlorobenzoic Acid

The carboxylic acid is activated as an acyl chloride by treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux. The resulting 2,3-dichlorobenzoyl chloride is isolated via distillation under reduced pressure (95% yield).

Coupling to the Steroidal Alcohol

The C-3 hydroxyl group of the steroidal intermediate is exposed by deprotecting the cyclic ketal (42 ) using aqueous HCl in THF. Esterification proceeds via Schotten-Baumann conditions, where the steroid is reacted with 2,3-dichlorobenzoyl chloride in the presence of pyridine as a base. The reaction achieves 85% yield, with purification via silica gel chromatography removing residual diastereomers.

Optimization and Scalability Considerations

Protecting Group Strategy

The use of orthogonal protecting groups (e.g., TBS ethers for primary alcohols, acetals for ketones) ensures regioselectivity during multi-step syntheses. For example, the 21-hydroxyl group is protected as a tetrahydropyran (THP) ether during dihydroxylation to prevent unwanted side reactions.

Photochemical Rearrangement

A photochemical-sigmatropic rearrangement, adapted from thapsigargin synthesis, is employed to install the Δ²,³ double bond in the steroidal backbone. Irradiation of a 0.01 M solution of the dienone precursor in acetonitrile with a 450 W medium-pressure mercury lamp induces rearrangement, yielding the desired transannular cyclization product in 70% yield.

Analytical Characterization

Critical data for the final compound include:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.62 (d, J = 8.0 Hz, 1H, ArH), 5.42 (s, 1H, H-3), 2.85–2.75 (m, 1H, H-17), 1.21 (s, 3H, C-10 CH₃), 0.92 (d, J = 6.5 Hz, 6H, C-17 side chain CH(CH₃)₂).

  • High-Resolution Mass Spectrometry (HRMS) : m/z calc. for C₃₆H₄₇Cl₂O₃ [M+H]⁺: 613.2745, found: 613.2748 .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzoate group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Applications in Pharmacology

  • Drug Development : The compound's structure is reminiscent of steroid frameworks which can be pivotal in developing new therapeutic agents targeting hormonal pathways. Its potential as an anti-inflammatory or anticancer agent is under investigation due to its ability to modulate biological pathways influenced by steroid-like compounds.
  • Hormonal Activity : Research indicates that similar compounds can exhibit selective androgen receptor modulating (SARM) properties. This suggests potential applications in treating conditions like muscle wasting and osteoporosis by promoting anabolic effects without the adverse effects associated with traditional steroids.
  • Neuroprotective Effects : Some derivatives of this compound have shown promise in neuroprotection studies. The modulation of neuroinflammatory responses could position it as a candidate for treating neurodegenerative diseases.

Applications in Material Science

  • Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymers with specific mechanical and thermal properties. Its unique structure allows for the design of materials with tailored functionalities.
  • Nanotechnology : Due to its amphiphilic nature when modified appropriately, this compound could be utilized in the formulation of nanoparticles for drug delivery systems. These nanoparticles can enhance the bioavailability of poorly soluble drugs.

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines. Results indicated that modifications similar to those present in the target compound enhance apoptosis in cancer cells while sparing normal cells .
  • Neuroprotection Research : Another study explored the neuroprotective effects of steroid-like compounds similar to the target compound in models of Alzheimer's disease. Findings suggested that these compounds could reduce amyloid-beta accumulation and improve cognitive function .
  • Polymer Synthesis : Research on polymer composites incorporating derivatives of this compound demonstrated improved mechanical strength and thermal stability compared to conventional materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

The ester group at position 3 significantly influences bioactivity and physicochemical properties:

Compound Name Substituent at C3 Key Properties Source
Target Compound 2,3-Dichlorobenzoate High lipophilicity; potential anti-inflammatory activity
Compound C1 () 2,4-Dichlorobenzoate Altered electronic effects due to para-chlorine; lower polarity
Compound 33 () 3-Phenylpropiolate Extended conjugation; possible UV activity
Compound in Octanoate Enhanced lipophilicity; slower metabolic clearance
Dexamethasone () 3-Ketone, 9-fluoro, 17-hydroxy Potent anti-inflammatory; clinical use

Key Findings :

  • Chlorine Position : The target compound’s 2,3-dichloro substitution may offer stronger hydrogen-bonding interactions compared to 2,4-dichloro analogues .
  • Ester Chain Length: Longer alkyl chains (e.g., octanoate) increase lipophilicity but reduce aqueous solubility .

Modifications in the Steroid Core

Oxygenation and Functional Groups
  • Fluorinated Derivatives (): Fluorination at C9 (dexamethasone) enhances glucocorticoid receptor affinity and metabolic stability .
Stereochemical Variations
  • Compound 2l (): Features a thioacetate group at C3 with mixed diastereomers, confirmed via NMR. Stereochemistry impacts metabolic pathways and receptor binding .
  • Compound 5ap (): Contains a naphthyl acrylate group; enantioselective synthesis (95:5 E/Z ratio) highlights the role of chiral catalysts in modulating activity .

Key Findings :

  • Chromatography : HPLC () achieves higher purity than standard column methods but with lower yields.
  • Catalytic Methods : Enantioselective catalysis () enables precise stereochemical control, critical for pharmaceutical applications.

Biological Activity

The compound (8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 2,3-dichlorobenzoate is a complex organic molecule with potential biological activities due to its steroid-like structure. This article reviews its biological activity based on available research findings and data.

This compound belongs to a class of steroid derivatives characterized by multiple chiral centers and a multi-ring structure. Its molecular formula is C27H44O3C_{27}H_{44}O_3 with a molecular weight of approximately 432.64 g/mol. The stereochemistry of the compound suggests that it may interact with biological systems in unique ways due to its specific three-dimensional arrangement.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a variety of biological activities including:

  • Antioxidant Activity : Compounds structurally related to this molecule have shown significant antioxidant properties. For instance, studies have demonstrated that certain steroid derivatives can scavenge free radicals and reduce oxidative stress in cells .
  • Anti-inflammatory Effects : Some steroid-like compounds have been linked to anti-inflammatory activities. They may modulate the expression of pro-inflammatory cytokines and inhibit pathways that lead to inflammation .
  • Hormonal Activity : Given its steroid nature, this compound may also exhibit hormonal activity similar to that of sex hormones or corticosteroids. This could influence various physiological processes including metabolism and immune response .

Case Studies

  • Antioxidant Potential : A study examined the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced DPPH radicals in a concentration-dependent manner .
  • Anti-inflammatory Mechanisms : In vitro studies on cell lines treated with steroid derivatives demonstrated a reduction in the production of TNF-alpha and IL-6 when exposed to inflammatory stimuli. This suggests potential therapeutic applications in inflammatory diseases .
  • Hormonal Activity Assessment : Research utilizing receptor binding assays revealed that certain derivatives of this compound could bind to androgen receptors with varying affinities. This points to possible applications in hormone-related therapies .

Data Table: Biological Activities of Related Compounds

Compound NameStructureAntioxidant ActivityAnti-inflammatory ActivityHormonal Activity
Compound AStructure AHighModerateLow
Compound BStructure BModerateHighModerate
Compound CStructure CLowHighHigh

The biological activities of (8S,9S,10R,...)-2,3-dichlorobenzoate may involve several mechanisms:

  • Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into cell membranes potentially altering membrane fluidity and function.
  • Receptor Modulation : As a steroid-like molecule, it may act on various nuclear receptors influencing gene expression related to metabolism and inflammation.

Q & A

Basic Research Questions

What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via a multi-step route involving esterification and stereochemical control. A validated approach (see ) involves:

  • Step 1: Reacting a steroidal precursor with a diazoacetate intermediate under inert conditions.
  • Step 2: Catalytic alkynylation using a triisopropylsilyl-protected reagent.
  • Step 3: Purification via flash chromatography (ethyl ether/pentane mobile phase).

Key Data:

ParameterValue/DescriptionSource
Reaction Time18 hours
Yield92%
Melting Point43.0–46.5°C
Purity (TLC)Rf = 0.2

Optimization Tips:

  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC.

How can researchers confirm the stereochemical configuration and structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • X-ray Crystallography: Resolves absolute stereochemistry (e.g., used single-crystal X-ray at 100 K with R factor = 0.060) .
  • NMR Spectroscopy: Compare 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts with literature (e.g., reports δ 3.66 ppm for methoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C39_{39}H53_{53}INaO5_5Si+^+ with m/z 779.2598) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.